molecular formula C10H24N2 B15176521 N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine CAS No. 54966-00-6

N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine

Cat. No.: B15176521
CAS No.: 54966-00-6
M. Wt: 172.31 g/mol
InChI Key: QJAJBXGIFQYLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine is a substituted ethylenediamine derivative with two isopropyl (-CH(CH₃)₂) and two methyl (-CH₃) groups attached to the nitrogen atoms of the ethylenediamine backbone. Its molecular formula is C₁₀H₂₄N₂, with a molecular weight of 172.31 g/mol. The compound combines steric bulk from isopropyl groups with the electron-donating properties of methyl groups, which may influence its reactivity, solubility, and applications in catalysis, adsorption, or pharmaceuticals.

Properties

CAS No.

54966-00-6

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H24N2/c1-9(2)11(5)7-8-12(6)10(3)4/h9-10H,7-8H2,1-6H3

InChI Key

QJAJBXGIFQYLRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCN(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N’-Diisopropyl-N,N’-dimethyl-ethylenediamine typically begins with ethylenediamine.

    Alkylation: The ethylenediamine is subjected to alkylation using isopropyl halides and methyl halides under basic conditions to introduce the isopropyl and methyl groups.

    Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often produced in batch reactors where ethylenediamine is reacted with isopropyl and methyl halides in the presence of a base such as sodium hydroxide.

    Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor and the product is continuously removed and purified.

Chemical Reactions Analysis

Coordination Chemistry

The compound acts as a chelating agent , forming coordination complexes with metal ions like Cu(II). A notable example is a dinuclear copper(II) complex bridged by hydroxo groups:

  • Ligand structure : A tridentate ligand with N,N-diisopropyl and N'-3-propylamide substituents .

  • Coordination geometry : Each Cu(II) center is 5-coordinate, bridged by two hydroxo groups .

  • Thermo/solvatochromic behavior : Reversible color changes (blue ↔ green) in acetonitrile due to temperature-dependent coordination of solvent molecules .

Property Observation
SolvatochromismGeometry change from square pyramidal to octahedral
ThermochromismBreakage/re-formation of Cu-O(amide) bonds
Solvent effectsDonor number (DN) interactions dominate color shifts

Reaction Mechanism Insights

The synthesis involves a complex mechanism with competing pathways:

  • Primary reactions : Formation of N,N'-dialkylalkanediamine via substitution of dihaloalkane with alkylamine .

  • Side reactions : Formation of cyclic diamines (e.g., piperazine) and trialkylalkanetriamine .

Mechanistic Step Key Reaction
DehydrohalogenationDihaloalkane + alkylamine → intermediate
SubstitutionIntermediate + alkylamine → product
CyclizationIntermediate + intermediate → by-products

Biological Activity

N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine (DIPEA) is a nitrogen-containing organic compound widely used as a base in organic synthesis and as a ligand in coordination chemistry. This article discusses its biological activity, including its mechanisms, applications, and relevant research findings.

DIPEA is characterized by its diisopropyl and dimethyl substituents on the ethylenediamine backbone. Its structure can be represented as follows:

\text{ CH}_3)_2\text{N CH}_2\text{CH}_2\text{N CH}_2\text{CH CH}_3)_2)_2}

This configuration contributes to its basicity and ability to form coordination complexes, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of DIPEA primarily stem from its role as a base and ligand in various chemical reactions. Here are some key areas of interest:

  • Antimicrobial Properties : Research indicates that certain palladium(II) complexes derived from DIPEA exhibit notable antimicrobial activity. These complexes have been studied for their effectiveness against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on DIPEA derivatives .
  • Role in Drug Development : DIPEA is frequently employed in drug synthesis, particularly in the formation of biologically active compounds. Its ability to facilitate reactions such as amination and acylation makes it valuable in medicinal chemistry .
  • Enzyme Inhibition : Some studies suggest that DIPEA can affect enzyme activity, particularly in pathways related to glucose metabolism. This is crucial for understanding its potential implications in diabetes management, where modulation of enzyme activity can lead to improved glucose control .

The biological activity of DIPEA can be attributed to several mechanisms:

  • Coordination Chemistry : As a ligand, DIPEA forms stable complexes with metal ions, which can enhance the bioactivity of the resulting compounds. For example, palladium complexes with DIPEA have shown promising results in catalyzing reactions that yield biologically active products .
  • Base Properties : Its strong basicity allows DIPEA to deprotonate acids effectively, facilitating nucleophilic attacks in various biochemical reactions. This property is particularly useful in peptide synthesis and other organic transformations relevant to drug development .
  • Interaction with Biological Targets : The ability of DIPEA-derived compounds to interact with biological macromolecules like proteins and nucleic acids can lead to significant pharmacological effects. For instance, its derivatives have been evaluated for their potential to inhibit specific enzymes involved in metabolic pathways .

Case Studies

Several studies have highlighted the biological relevance of DIPEA:

  • Antimicrobial Activity : A study published in Organic & Biomolecular Chemistry examined palladium(II) complexes containing DIPEA and reported effective inhibition against gram-positive and gram-negative bacteria . The mechanism was attributed to the disruption of bacterial cell membranes.
  • Antidiabetic Potential : Research focusing on natural compounds has shown that DIPEA can enhance the activity of certain enzymes involved in glucose metabolism, suggesting its potential role as an adjunct therapy in diabetes management .

Data Tables

PropertyValue/Description
Molecular FormulaC₁₀H₁₈N₂
Molecular Weight170.26 g/mol
SolubilitySoluble in water and organic solvents
pKaApproximately 10.7
Biological ActivityReference
Antimicrobial
Enzyme Inhibition
Role in Drug Synthesis

Comparison with Similar Compounds

N,N'-Dimethyl-ethylenediamine (DMEDA)

  • Molecular Formula : C₄H₁₂N₂
  • Substituents : Two methyl groups on each nitrogen.
  • Key Applications: CO₂ Adsorption: DMEDA-modified ZIF-8 (MMEN-ZIF-8) exhibited a 90.2% increase in BET surface area compared to unmodified ZIF-8, enhancing CO₂ selectivity . Catalysis: Used as a ligand in Cu-catalyzed N-arylation of indoles, enabling high-yield coupling of aryl halides with indoles . Depolymerization: Effective in solvent-free ammonolysis of polycarbonates (PC) at mild temperatures (80°C) due to its nucleophilicity .
  • Properties : Lower steric hindrance and higher nucleophilicity compared to bulkier derivatives, making it suitable for applications requiring rapid substrate access.

N,N'-Diisopropylethylenediamine

  • Molecular Formula : C₈H₂₀N₂
  • Substituents : Two isopropyl groups on each nitrogen.
  • Key Applications :
    • Pharmaceutical Intermediates : Used in drug synthesis (e.g., temozolomide adjuvant therapy for glioblastoma) due to its lipophilicity and stability .
    • Chemical Synthesis : Acts as a base or ligand in reactions requiring steric protection of reactive sites.
  • Properties : High steric hindrance from isopropyl groups reduces nucleophilicity but improves selectivity in reactions involving bulky substrates.

N,N-Dimethyl-N′-ethyl-ethylenediamine

  • Molecular Formula : C₆H₁₆N₂
  • Substituents : One nitrogen with two methyl groups, the other with an ethyl group.
  • Key Applications: Limited data in the evidence, but similar derivatives (e.g., pyribenzamine) show applications in antihistamine therapies .
  • Properties : Intermediate steric bulk between DMEDA and diisopropyl derivatives; ethyl groups may enhance solubility in organic solvents .

Theoretical Comparison of Key Properties

Table 1: Structural and Functional Comparison

Property DMEDA (C₄H₁₂N₂) N,N'-Diisopropylethylenediamine (C₈H₂₀N₂) Target Compound (C₁₀H₂₄N₂)
Steric Hindrance Low High Moderate-High
Nucleophilicity High Low Moderate
Solubility Polar solvents Non-polar solvents Balanced (hydrophobic/lipphilic)
Catalytic Efficiency High (e.g., Cu catalysis) Low Moderate (hypothetical)
Adsorption Capacity High (e.g., CO₂) Not studied Potential for tailored porosity

Implications of Substituent Effects

  • Steric Effects : The isopropyl groups in the target compound may reduce reaction rates in catalysis compared to DMEDA but improve selectivity in sterically demanding reactions.
  • Electronic Effects : Methyl groups donate electrons, enhancing nucleophilicity, while isopropyl groups offer inductive effects that could stabilize transition states.
  • Applications: Catalysis: Potential use in asymmetric synthesis where moderate steric bulk is advantageous. Adsorption: Modified MOFs (e.g., ZIF-8 analogs) could exhibit tunable pore sizes for gas separation . Pharmaceuticals: Increased lipophilicity may improve blood-brain barrier penetration for CNS-targeted drugs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N,N'-Diisopropyl-N,N'-dimethyl-ethylenediamine?

  • Methodology : The synthesis typically involves alkylation of ethylenediamine derivatives. For example, reacting ethylenediamine with isopropyl halides under basic conditions (e.g., sodamide in toluene) at reflux temperatures (100–120°C). Purification is achieved via fractional distillation under reduced pressure (1–2 mmHg) to isolate the product .
  • Key Considerations : Control reaction stoichiometry to avoid over-alkylation. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl and isopropyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C8 _8H20 _{20}N2 _2: 144.16 g/mol).
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in toluene or ether.
  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does this compound function in coordination chemistry?

  • Ligand Design : The compound acts as a chelating agent for transition metals (e.g., Ga(III), Fe(III)). Its branched structure enhances steric hindrance, stabilizing metal complexes in catalytic or radiopharmaceutical applications .
  • Case Study : In gallium(III) complexes, the ligand forms hexadentate coordination via amine and imine groups, improving thermodynamic stability for medical imaging probes .

Q. What challenges arise when using this diamine in spirocyclic compound synthesis?

  • Steric Effects : The bulky isopropyl groups hinder nucleophilic substitution in spirocyclization reactions. Solutions include using high-dilution conditions or templating agents to pre-organize reactants .
  • Example : Reactions with (NPCl2l_2)2_2NSOCl yield mono-spiro derivatives but fail to form bis-spiro compounds due to steric constraints .

Q. How does this compound compare to structurally similar diamines in biological assays?

  • Comparative Analysis :

CompoundStructural FeaturesKey Differences
N,N-DimethylethylenediamineLinear chainLower steric hindrance; limited metal-complex stability
N,N'-Diethyl derivativesEthyl substituentsReduced lipophilicity; weaker membrane permeability
This compoundBranched isopropyl groupsEnhanced steric shielding; improved pharmacokinetics in drug delivery .

Q. What strategies mitigate toxicity during in vitro studies?

  • Safety Protocols :

  • Use <1 mM concentrations to avoid cell membrane disruption.
  • Pair with detoxifying agents (e.g., glutathione) in cell culture media to counteract reactive intermediates .

Methodological Notes

  • Contradictions in Evidence : While synthesis methods in emphasize alkylation, other studies (e.g., ) highlight steric challenges not fully addressed in basic protocols.
  • Data Gaps : Limited toxicity profiles for this compound require extrapolation from analogous polyamines (e.g., TEMED) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.